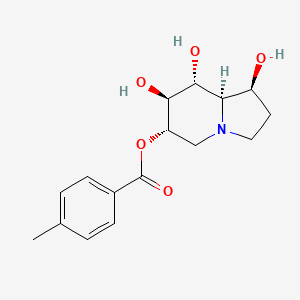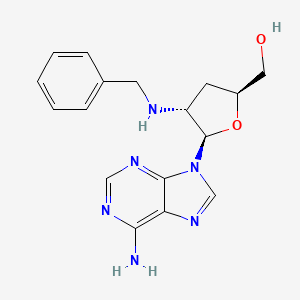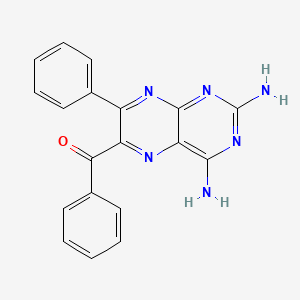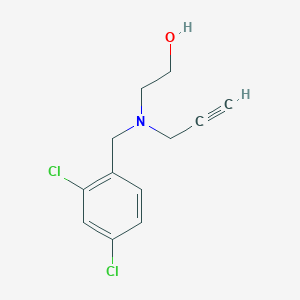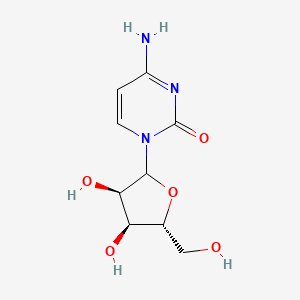
Hydrogen cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen cytidine is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. It is a component of RNA and plays a crucial role in various biological processes, including the storage and transfer of genetic information .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydrogen cytidine can be synthesized through a condensation reaction between a cytosine derivative and a ribose sugar. The reaction typically involves the use of tin tetrachloride as a catalyst . The process includes the following steps:
- Condensation of compound 6 and compound 7 in the presence of tin tetrachloride to generate compound 8.
- Removal of alpha-isomers and other reaction impurities to obtain the beta-isomers of compound 8.
- Deprotection reaction in the presence of an alcohol solvent, followed by a salt-forming reaction with hydrochloric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness by using cheaper raw materials and efficient purification methods .
Analyse Chemischer Reaktionen
Types of Reactions: Hydrogen cytidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cytidine derivatives with additional oxygen atoms .
Wissenschaftliche Forschungsanwendungen
Hydrogen cytidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of nucleic acid analogs and other complex molecules.
Medicine: Used in the development of antiviral and anticancer drugs.
Wirkmechanismus
Hydrogen cytidine exerts its effects by participating in the formation of RNA, where it pairs with guanine through hydrogen bonds. This pairing is crucial for the stability and function of RNA molecules . The mechanism involves the interaction of this compound with specific molecular targets, such as uridine-cytidine kinase 2, which plays a role in the phosphorylation of nucleosides .
Vergleich Mit ähnlichen Verbindungen
Cytosine: A pyrimidine base that pairs with guanine in DNA and RNA.
Uridine: A nucleoside formed when uracil is attached to a ribose ring.
Deoxycytidine: A nucleoside formed when cytosine is attached to a deoxyribose ring.
Uniqueness: Hydrogen cytidine is unique due to its specific role in RNA formation and its ability to undergo various chemical reactions that lead to the formation of diverse derivatives. Its applications in medicine and industry further highlight its significance compared to similar compounds .
Eigenschaften
Molekularformel |
C9H13N3O5 |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8?/m1/s1 |
InChI-Schlüssel |
UHDGCWIWMRVCDJ-ZRTZXPPTSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


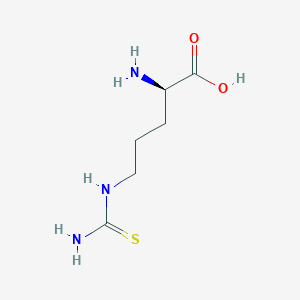



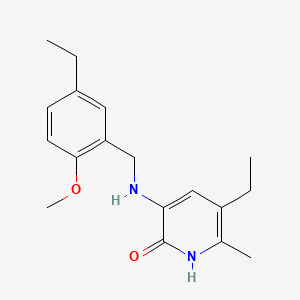

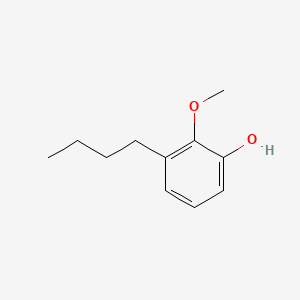
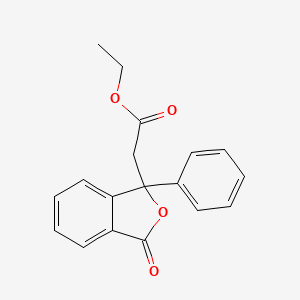
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
